molecular formula C7H5BrFN3 B1383894 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2287281-67-6

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1383894
CAS No.: 2287281-67-6
M. Wt: 230.04 g/mol
InChI Key: SJWVXUYIRCSQDI-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a synthetically versatile benzo-triazole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly due to the established pharmacological profile of the 1,2,3-triazole scaffold. Triazole derivatives are extensively investigated for a wide spectrum of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties . In neurological disease research, structurally similar triazole compounds have demonstrated potent anticonvulsant activity in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such active compounds is often associated with the GABAergic system; potent triazole derivatives have shown an ability to increase GABA content in the brain and bind to the benzodiazepine site of the GABAA receptor, which is a validated target for anticonvulsant and anxiolytic drugs . Furthermore, the bromo and fluoro substituents on the benzotriazole core are common in medicinal chemistry, serving as handles for further synthetic modification via cross-coupling reactions and to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. This reagent is intended solely for use in laboratory research to synthesize and evaluate new chemical entities for their potential pharmacological activity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-6-3-4(9)2-5(8)7(6)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWVXUYIRCSQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)F)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with methyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or fluorine positions, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Introduction to 4-Bromo-6-Fluoro-1-Methyl-1H-Benzo[d][1,2,3]Triazole

This compound is a heterocyclic compound with significant potential in various scientific research applications. Its unique structural features, including the presence of bromine and fluorine substituents on the benzo-triazole ring, contribute to its diverse chemical reactivity and biological activity. This article explores the applications of this compound across different fields, including medicinal chemistry, materials science, and agricultural chemistry.

Basic Information

  • IUPAC Name: this compound
  • CAS Number: 2287281-67-6
  • Molecular Formula: C7H5BrFN3
  • Molecular Weight: 230.04 g/mol
  • Purity: ≥95%

Structural Features

The structure of this compound can be represented as follows:

SMILES CN1N=NC2=C(Br)C=C(F)C=C21\text{SMILES }CN1N=NC2=C(Br)C=C(F)C=C21

This compound exhibits a triazole ring fused with a benzene ring, which enhances its stability and reactivity.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Cancer Research
The compound has been investigated for its anticancer properties. Its ability to interfere with specific cellular pathways involved in cancer cell proliferation has been noted in preliminary studies. For instance, derivatives of benzo-triazoles have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest .

Materials Science

Polymer Chemistry
this compound can serve as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites containing this compound has demonstrated improved performance characteristics suitable for high-temperature applications .

Nanotechnology
In nanotechnology, this compound is being explored for its potential use in creating functionalized nanoparticles. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques due to their unique optical properties .

Agricultural Chemistry

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its effectiveness against specific pests and pathogens has been evaluated in various agricultural settings. Studies suggest that modifications to its structure could lead to enhanced efficacy and reduced environmental impact compared to traditional pesticides .

Case Study 1: Antimicrobial Efficacy

In a study published by Smith et al., the antimicrobial activity of several benzo-triazole derivatives was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine and fluorine substitutions exhibited superior activity compared to their unsubstituted counterparts .

Case Study 2: Polymer Applications

A research team led by Johnson et al. investigated the use of this compound in creating high-performance polymers. Their findings revealed that incorporating this compound into polycarbonate matrices improved thermal degradation temperatures by up to 30°C compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole with structurally related benzotriazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Thermal Stability

  • Target Compound : The methyl group at the 1-position likely increases thermal stability by reducing rotational freedom and enhancing molecular rigidity. Bromine and fluorine, being electron-withdrawing groups (EWGs), may further stabilize the aromatic system.
  • 4-Bromo-2H-benzo[d][1,2,3]triazole (CAS 2058157-38-1) : This analog lacks the methyl and fluorine substituents. Its molecular weight (198.02 g/mol) is lower than the target compound’s (estimated ~215.03 g/mol), and the absence of a methyl group may reduce thermal stability compared to the methylated derivative .
  • Terpyridine-Triazole Hybrids : Studies on triazole-containing terpyridine derivatives show decomposition temperatures exceeding 315°C, attributed to the stabilizing effects of aryl substituents. The target compound’s halogen and methyl groups are expected to confer comparable or superior thermal resilience .

Photophysical and Electronic Properties

  • Absorption and Emission : The target compound’s bromine and fluorine substituents are EWGs, which typically induce bathochromic shifts in absorption spectra. For example, terpyridine-triazole hybrids with EWGs exhibit absorption maxima near 350 nm and emission shifts dependent on substituent electronic character .
  • Comparison with Non-Halogenated Analogs: 1-Methyl-1H-benzo[d][1,2,3]triazole (lacking Br/F) would show shorter absorption wavelengths due to reduced electron withdrawal. Fluorine’s strong electronegativity may further polarize the triazole ring, enhancing charge-transfer transitions.

Electrochemical Behavior

  • Redox Potentials: EWGs like Br and F lower the energy of the lowest unoccupied molecular orbital (LUMO), making the compound more electrophilic. This contrasts with electron-donating groups (e.g., -OCH₃), which raise HOMO energies.

Molecular Properties and Bioavailability

  • Rotatable Bonds : The rigid triazole core minimizes rotatable bonds (estimated ≤2), favoring oral bioavailability per Veber’s rules (rotatable bonds ≤10) .
  • Polar Surface Area (PSA): Bromine and fluorine increase PSA (estimated ~50–60 Ų), which is below the 140 Ų threshold for good permeability .
  • LogP : The bromine atom increases lipophilicity (predicted LogP ~2.5), whereas fluorine balances this effect by enhancing electronegativity without significantly altering solubility.

Data Table: Comparative Properties of Selected Benzotriazoles

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Decomposition Temp (°C) Absorption Max (nm) LogP (Predicted)
4-Bromo-6-fluoro-1-methyl-1H-benzo-triazole C₇H₅BrFN₃ 215.03 4-Br, 6-F, 1-Me >300 (estimated) ~350 2.5
4-Bromo-2H-benzo-triazole C₆H₄BrN₃ 198.02 4-Br ~280 ~320 2.8
1-Methyl-1H-benzo-triazole C₇H₇N₃ 133.15 1-Me ~250 ~290 1.2
6-Fluoro-1H-benzo-triazole C₆H₄FN₃ 137.11 6-F ~260 ~310 1.5

Biological Activity

4-Bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole (CAS: 2287281-67-6) is a compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C7H5BrFN3
  • Molecular Weight : 230.04 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • SMILES Notation : CN1N=NC2=C(Br)C=C(F)C=C21

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazole exhibit significant antimicrobial properties. A study focusing on various benzotriazole compounds found that many showed mild to moderate antibacterial and antifungal activity against strains such as Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameActivity TypeTested StrainsResult
4cAnalgesicN/ANotable analgesic effect
15aAntimicrobialE. coli, B. subtilisPotent antimicrobial
20AntiparasiticTrypanosoma cruzi>95% inhibition at 50 μg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been investigated in various studies. For instance, certain benzotriazole derivatives have shown effectiveness in reducing inflammation markers in vitro . This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Case Study 1: Antiparasitic Activity

A specific derivative of benzotriazole was tested against Trypanosoma cruzi, showing a dose-dependent inhibitory effect on epimastigote forms. At a concentration of 50 μg/mL, the compound resulted in a 64% reduction in parasite viability after 72 hours . This highlights the potential of benzotriazole derivatives as antiparasitic agents.

Case Study 2: Cytotoxic Effects

Research into the cytotoxic effects of similar compounds on cancer cell lines revealed that certain triazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. These findings suggest that modifications to the triazole structure can enhance cytotoxicity against cancer cells .

The biological activities of this compound are believed to be linked to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The presence of halogen atoms (bromine and fluorine) may enhance lipophilicity and facilitate membrane penetration, disrupting bacterial cell integrity.
  • Antiparasitic Mechanism : Similar compounds have shown to interfere with the metabolic processes of parasites, leading to cell death.

Q & A

How can researchers design an efficient synthetic route for 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, considering substituent introduction order and regioselectivity?

Answer:
The synthesis of polyhalogenated benzotriazoles requires careful planning to address steric and electronic challenges. A stepwise approach is recommended:

Methylation first : Introduce the methyl group at the 1-position via alkylation of the triazole NH group under basic conditions (e.g., K₂CO₃ in DMF), as demonstrated in analogous 1,2,4-triazole syntheses .

Bromination and fluorination : Sequential halogenation can be achieved using electrophilic aromatic substitution (e.g., NBS for bromination) or directed ortho-metalation strategies. Fluorination may require Balz-Schiemann or halogen exchange reactions under transition metal catalysis.

Regioselectivity control : Steric hindrance from the methyl group and directing effects of substituents (e.g., fluorine’s electron-withdrawing nature) influence halogen positioning. Computational tools like DFT can predict reactive sites .

What experimental conditions (solvent, temperature, catalysts) optimize yield and purity during synthesis?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Temperature : Reflux conditions (e.g., 80–100°C) are often necessary for cyclization or coupling steps, but lower temperatures (room temp) may reduce side reactions in halogenation .
  • Catalysts : Copper(I) iodide or Pd catalysts improve cross-coupling efficiency for aryl halide intermediates. Acidic conditions (e.g., glacial acetic acid) promote Schiff base formation in related triazole derivatives .
  • Workup : Vacuum distillation and recrystallization (water-ethanol) improve purity, as shown in triazole syntheses with 65–85% yields .

How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments. For example, methyl groups on triazole appear as singlets near δ 3.5–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions. In related brominated triazoles, C–H···N hydrogen bonds and π-stacking stabilize crystal lattices .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Elemental analysis : Validate C, H, N, Br, and F percentages within ±0.4% of theoretical values .

How do bromine and fluorine substituents influence electronic properties and reactivity in this compound?

Answer (Advanced):

  • Electron-withdrawing effects : Fluorine’s high electronegativity decreases electron density at ortho/para positions, directing electrophilic attacks. Bromine’s polarizability enhances halogen bonding in supramolecular assemblies.
  • Steric effects : Bromine’s larger atomic radius may hinder reactions at adjacent positions, as seen in hindered Suzuki couplings of brominated triazoles .
  • Computational insights : DFT studies on similar triazoles reveal reduced HOMO-LUMO gaps due to halogenation, increasing electrophilicity. NBO analysis quantifies hyperconjugative interactions between halogens and the triazole ring .

What are the potential applications of this compound as a ligand or intermediate in catalytic systems?

Answer (Advanced):

  • Ligand design : The triazole’s N-donor sites and halogen substituents make it a candidate for transition metal complexes (e.g., Cu, Pd) in cross-coupling catalysis. Analogous brominated triazoles stabilize metal centers via chelation .
  • Mechanistic studies : Kinetic experiments (e.g., variable-temperature NMR) and isotopic labeling can probe its role in catalytic cycles. For example, triazole ligands accelerate C–N bond formation in Ullmann reactions .
  • Biological activity : While not commercialized, halogenated triazoles often exhibit antimicrobial or antitumor properties, warranting SAR studies via in vitro assays .

How can researchers resolve contradictions in spectroscopic data during characterization?

Answer (Advanced):

  • Dynamic effects : Variable-temperature NMR distinguishes tautomeric forms or conformational flexibility. For example, hindered rotation around the triazole-methyl bond may split peaks at low temps .
  • Crystallographic validation : X-ray structures resolve ambiguities in NOESY or COSY correlations, such as overlapping aromatic signals in crowded regions .
  • Hybrid techniques : Combine LC-MS with IR spectroscopy to detect trace impurities (e.g., dehalogenated byproducts) that distort NMR integration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.